![molecular formula C14H23NO4 B14447440 Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester CAS No. 78596-46-0](/img/structure/B14447440.png)
Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester is a chemical compound with the molecular formula C14H23NO4. This compound is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a cyclohexylamino group and a methylene group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester typically involves the reaction of diethyl malonate with cyclohexylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is then hydrolyzed to yield the desired ester. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include the inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Ethyl acetoacetate: A related compound used in the synthesis of heterocycles and pharmaceuticals.
Uniqueness
Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets, making it valuable in the design of specialized compounds for research and industrial applications.
Eigenschaften
CAS-Nummer |
78596-46-0 |
|---|---|
Molekularformel |
C14H23NO4 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
diethyl 2-[(cyclohexylamino)methylidene]propanedioate |
InChI |
InChI=1S/C14H23NO4/c1-3-18-13(16)12(14(17)19-4-2)10-15-11-8-6-5-7-9-11/h10-11,15H,3-9H2,1-2H3 |
InChI-Schlüssel |
YQAQPZFANPESOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CNC1CCCCC1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


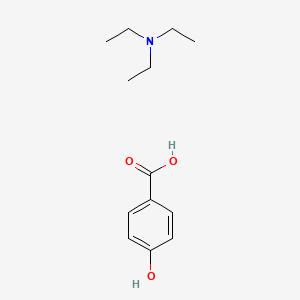
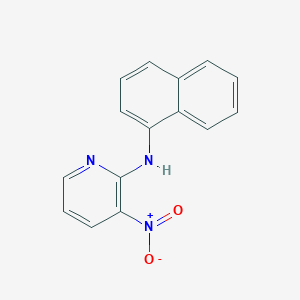
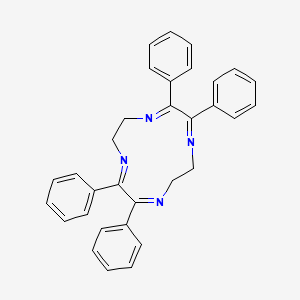
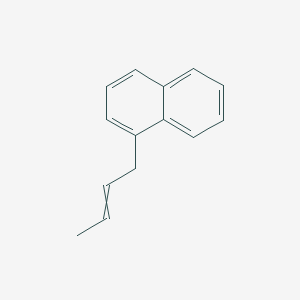
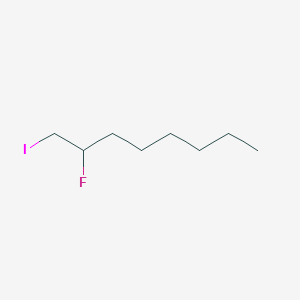
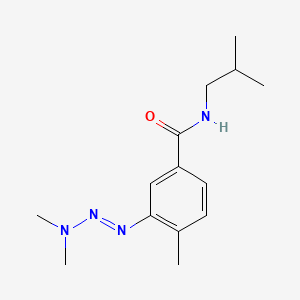

![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)
![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
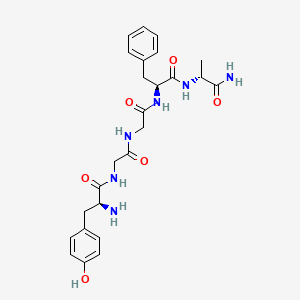
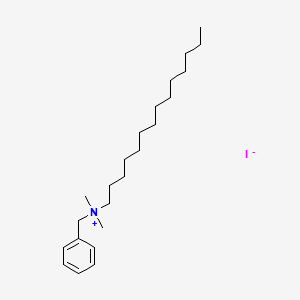
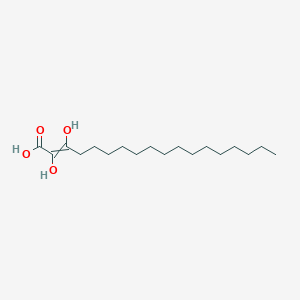
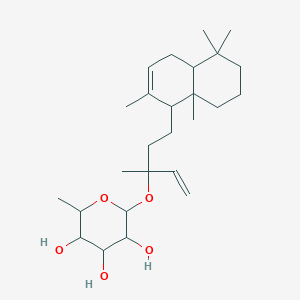
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
